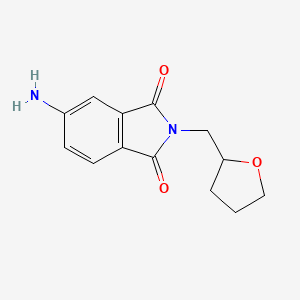

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, or commonly referred to as THF-AID, is an indole-based compound that has been studied for its potential applications in various scientific fields. THF-AID is a heterocyclic compound that is composed of an amino group and a furan ring, connected by a methylene bridge. It is a relatively new compound, having been first synthesized in 2018, and its structure has been determined using X-ray crystallography. THF-AID has been studied for its potential to be used as a pharmaceutical, as well as for its use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is involved in the synthesis of tricyclic N-aminoimides, which have unique molecular and crystal structures. This includes the formation of hydrogen bonds and electrostatic interactions between different molecular parts, contributing to our understanding of molecular interactions in similar compounds (Struga et al., 2007).

Development of Novel Derivatives

- Research has focused on developing novel hexahydro-1H-isoindole-1,3(2H)-dione derivatives from similar compounds. This process involves epoxidation and the subsequent reaction with nucleophiles, leading to the synthesis of amino and triazole derivatives (Tan et al., 2016).

Chemical Reactivity and Formation

- Studies have explored the chemical reactivity and formation of 2H-isoindole-4,7-diones through the interaction of α-amino acids with carbonyl compounds, leading to the synthesis of various isoindole derivatives. This contributes to our understanding of the chemical pathways and reactivity of similar isoindole compounds (Schubert-Zsilavecz et al., 1991).

Methodologies in Organic Synthesis

- Research on 4,5,6,7-tetrahydro-2H-isoindoles, a class of compounds closely related to 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, has provided insights into palladium-catalyzed hydride reduction. This highlights the methodological advancements in organic synthesis, particularly in the reduction and oxidation processes of isoindoles (Hou et al., 2007).

Applications in Crystallography

- The compound has been used in the synthesis of dihydropyrimidinone derivatives containing a phthalimide moiety. These synthesized compounds, characterized by spectroscopic methods, contribute to the field of crystallography and molecular characterization (Bhat et al., 2020).

Eigenschaften

IUPAC Name |

5-amino-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c14-8-3-4-10-11(6-8)13(17)15(12(10)16)7-9-2-1-5-18-9/h3-4,6,9H,1-2,5,7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYSIUHVAUMLIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387844 |

Source

|

| Record name | 5-Amino-2-[(oxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

434297-53-7 |

Source

|

| Record name | 5-Amino-2-[(oxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)